17-epi-Limaprost
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Overview
Description
17-epi-Limaprost is a synthetic analogue of prostaglandin E1, known for its vasodilatory and antiplatelet properties. It is primarily used to treat ischemic conditions such as thromboangiitis obliterans and lumbar spinal canal stenosis . This compound has shown significant potential in improving blood flow and alleviating symptoms associated with poor circulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Limaprost involves multiple steps, including the preparation of key intermediates. One such intermediate is a compound with specific protective groups that facilitate the construction of the desired double-bond structure through Wittig reactions . The process ensures good chiral control and high efficiency.
Industrial Production Methods: Industrial production of this compound typically involves the use of a limaprost alfadex clathrate compound, along with stabilizers, diluents, disintegrants, adhesives, and lubricants. The preparation method addresses issues related to the stability and hygroscopicity of the final product .
Chemical Reactions Analysis
Types of Reactions: 17-epi-Limaprost undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include protective groups like tert-butyldimethylsilyl and triethylsilyl, which help in the selective modification of the compound . Conditions such as the use of HATU (a coupling reagent) facilitate high-yield derivatization reactions .
Major Products: The major products formed from these reactions include derivatives with enhanced ionization efficiency and stability, which are essential for analytical and pharmacokinetic studies .
Scientific Research Applications
17-epi-Limaprost has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various prostaglandin analogues and derivatives.
Biology: The compound’s vasodilatory properties make it valuable in studies related to blood flow and vascular health.
Mechanism of Action
17-epi-Limaprost acts as an agonist at prostaglandin E2 receptors, stimulating the adenylate cyclase-coupled E2 subtype to produce smooth muscle relaxation . This mechanism leads to vasodilation, improved blood flow, and inhibition of platelet aggregation. The compound’s effects on vascular smooth muscle cells and platelets contribute to its therapeutic benefits.
Comparison with Similar Compounds
Limaprost: Another prostaglandin E1 analogue with similar vasodilatory and antiplatelet properties.
Prostaglandin E1 (PGE1): The parent compound from which 17-epi-Limaprost is derived, known for its wide range of biological activities.
Uniqueness: this compound stands out due to its enhanced stability, longer half-life, and greater potency compared to its parent compound, prostaglandin E1 . These properties make it a more effective therapeutic agent for treating ischemic conditions and improving peripheral circulation.
Properties
Molecular Formula |
C22H36O5 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid |
InChI |
InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17-,18-,19-,21-/m1/s1 |
InChI Key |
OJZYRQPMEIEQFC-PKBPMWMXSA-N |
Isomeric SMILES |
CCCC[C@@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O |
Origin of Product |
United States |
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